4-(2-fluoroethyl)-1H-pyrazole
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Overview
Description
4-(2-Fluoroethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoroethyl group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
1H-pyrazole+2-fluoroethyl bromideK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or ketones.
Reduction: Reduced pyrazole derivatives with hydrogenated fluoroethyl groups.
Substitution: Pyrazole derivatives with substituted amine or thiol groups.
Scientific Research Applications
4-(2-Fluoroethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 4-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoroethyl)-1H-1,2,4-triazole: Another heterocyclic compound with similar structural features but different nitrogen atom arrangement.
4-(2-Fluoroethyl)-1H-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a pyrazole ring.
4-(2-Fluoroethyl)-1H-1,2,3-triazole: Features a triazole ring with three nitrogen atoms.
Uniqueness
4-(2-Fluoroethyl)-1H-pyrazole is unique due to its specific arrangement of nitrogen atoms in the pyrazole ring and the presence of the fluoroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H7FN2 |
---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
4-(2-fluoroethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H7FN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) |
InChI Key |
FGHRPJVSBDIPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CCF |
Origin of Product |
United States |
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